

# LM985 safety profile and preliminary toxicity data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LM985

Cat. No.: B1674964

[Get Quote](#)

## LM985: A Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**LM985**, a flavone acetic acid ester, is a novel investigational anti-tumor agent that has undergone preclinical and early clinical evaluation. It functions as a prodrug, rapidly hydrolyzing in vivo to its active metabolite, LM975, also known as flavone acetic acid (FAA). This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for **LM985** and its active form, LM975. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound.

### Executive Summary

**LM985** exhibits anti-tumor activity in preclinical models, primarily through the action of its metabolite, LM975 (FAA). The dose-limiting toxicity of **LM985** observed in Phase I clinical trials was acute, reversible hypotension. Preclinical studies in mice have identified doses associated with acute lethality for LM975. The mechanism of action is not directly cytotoxic but is believed to involve vascular disruption within tumors and immunomodulation, mediated through the activation of the Stimulator of Interferon Genes (STING) pathway. Specific quantitative toxicity values such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) for **LM985** are not

readily available in the public domain. This guide synthesizes the available data and outlines the key experimental findings.

## Quantitative Toxicity Data

While specific LD50 and NOAEL values for **LM985** are not explicitly stated in the reviewed literature, preclinical studies on its active metabolite, LM975 (flavone acetic acid), provide insights into its acute toxicity in mice.

Compound	Species	Route of Administration	Observed Effect	Dosage	Citation
LM975 (Flavone Acetic Acid)	Mouse	Intraperitoneal (bolus)	Acute lethality in many mice	≥ 356 mg/kg	<a href="#">[1]</a>
LM975 (Flavone Acetic Acid)	Mouse	Intravenous	More frequent acute lethality compared to intraperitoneal administration	Not specified	<a href="#">[1]</a>
LM985	Human	Intravenous	Dose-limiting toxicity (acute reversible hypotension)	Not specified	<a href="#">[2]</a>

## Experimental Protocols

Detailed experimental protocols for the definitive toxicity studies (e.g., GLP-compliant LD50 or repeated-dose toxicity studies) for **LM985** are not fully described in the available literature. However, information from preclinical anti-tumor and pharmacological studies provides insights into the methodologies used.

## In Vivo Anti-Tumor and Toxicity Assessment in Mice (General Protocol)

A common experimental design for evaluating the anti-tumor activity and associated toxicity of compounds like LM975 in mice involves the following steps:

- **Animal Model:** Inbred mouse strains (e.g., C57/B1) are typically used.[3]
- **Tumor Implantation:** Human or murine tumor cells (e.g., pancreatic adenocarcinoma PAN/03) are implanted subcutaneously into the mice.[3]
- **Drug Administration:** Once tumors reach a specified size, the test compound (e.g., LM975) is administered via a clinically relevant route, such as intravenous or intraperitoneal injection.[3] Dosing schedules can vary, for example, administration on specific days post-tumor implant. [3]
- **Toxicity Monitoring:** Animals are monitored for signs of toxicity, including changes in body weight, clinical signs of distress, and mortality.
- **Efficacy Evaluation:** Tumor growth is measured regularly to assess the anti-tumor efficacy of the compound.
- **Coagulation Studies:** To investigate effects on hemostasis, blood samples are collected at various time points after drug administration to measure parameters such as clotting time, thrombin time, and platelet counts.[4][5][6]

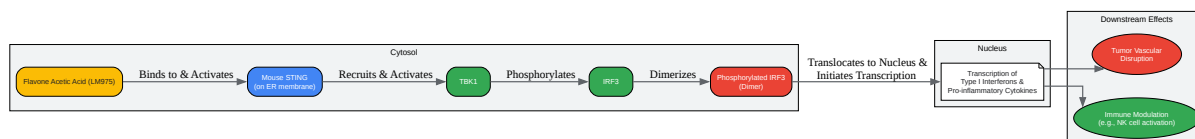
## Mechanism of Action & Signaling Pathway

The anti-tumor effect of **LM985**, through its active metabolite LM975 (FAA), is not primarily due to direct cytotoxicity to cancer cells. Instead, it is attributed to a combination of vascular disruption within the tumor and immunomodulatory effects. A key molecular target identified for FAA is the Stimulator of Interferon Genes (STING).

### STING Pathway Activation by Flavone Acetic Acid (FAA)

FAA acts as an agonist of the murine STING protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory

cytokines. This, in turn, is thought to induce hemorrhagic necrosis of tumors and stimulate an anti-tumor immune response.[7][8]

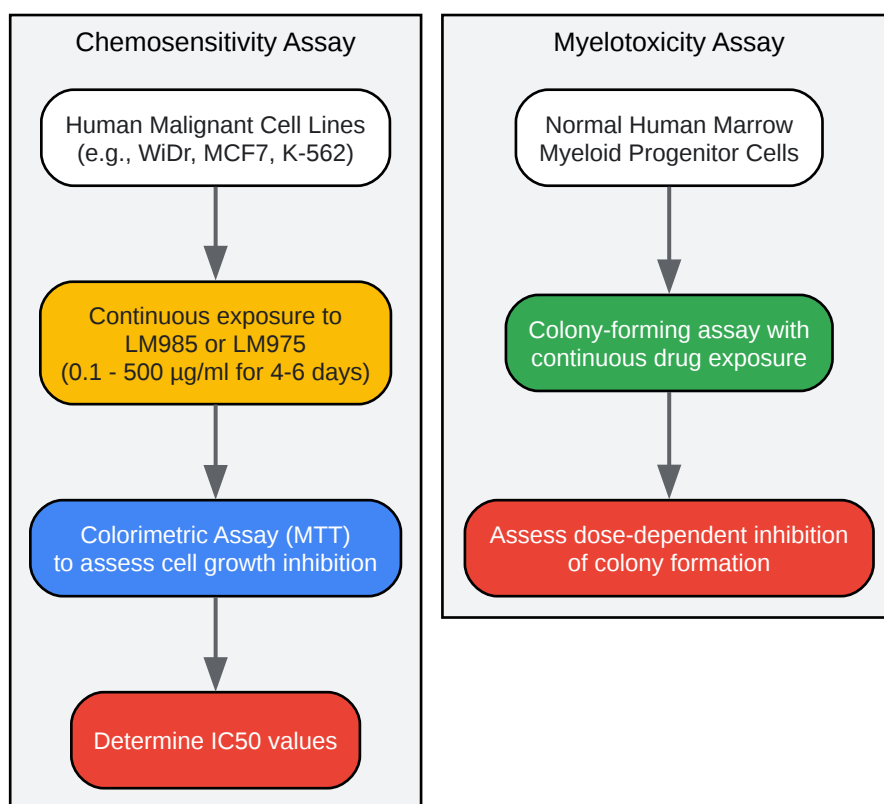


[Click to download full resolution via product page](#)

Caption: STING signaling pathway activated by LM975 (Flavone Acetic Acid).

Experimental Workflow for In Vitro Chemosensitivity and Myelotoxicity

The following workflow is based on studies evaluating the in vitro effects of **LM985** and LM975.



[Click to download full resolution via product page](#)

Caption: In vitro experimental workflow for chemosensitivity and myelotoxicity testing.

## Discussion

The available data indicate that **LM985**, a prodrug of LM975 (flavone acetic acid), exhibits a safety profile distinct from traditional cytotoxic chemotherapeutic agents. The primary dose-limiting toxicity in humans is cardiovascular, specifically hypotension, rather than myelosuppression or other common side effects of chemotherapy.[2] This is consistent with in vitro studies showing that LM975 and **LM985** do not have specific cytotoxicity for tumor cells over normal marrow myeloid progenitor cells.[9]

The anti-tumor activity of LM975 in preclinical models is significant, particularly against solid tumors like colon adenocarcinoma.[1] This effect is thought to be mediated by its ability to disrupt tumor vasculature and stimulate an immune response, likely through the STING pathway.[7][8] The coagulopathy observed in mice following high doses of FAA may contribute to the vascular occlusion and subsequent tumor regression.[4][5][6]

A critical consideration for the clinical translation of findings related to FAA and its derivatives is the observed species specificity. The activation of the STING pathway by FAA has been shown to be potent in mice but not in humans, which may explain the lack of efficacy observed in human clinical trials.[7]

## Conclusion

**LM985** is a flavone acetic acid ester with a unique preclinical profile characterized by anti-tumor activity mediated through vascular disruption and immunomodulation. Its primary toxicity concern, as identified in early clinical trials, is acute and reversible hypotension. While preclinical studies in mice have established dose ranges associated with anti-tumor efficacy and acute lethality for its active metabolite, LM975, specific LD50 and NOAEL values for **LM985** are not well-documented in publicly available literature. The mechanism of action via the STING pathway is a key area of interest, but the species specificity of this interaction highlights a significant challenge in translating preclinical efficacy to clinical benefit. Further research would be necessary to fully characterize the safety profile of **LM985** and to explore strategies to overcome the species-specific limitations of its mechanism of action.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Therapeutic and pharmacokinetic relationships of flavone acetic acid: an agent with activity against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavone acetic acid (LM 975, NSC 347512). A novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavone acetic acid antitumour activity against a mouse pancreatic adenocarcinoma is mediated by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavone acetic acid induces a coagulopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavone acetic acid induces a coagulopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. Anti-cancer flavonoids are mouse selective STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro chemosensitivity testing of flavone acetic acid (LM975; NSC 347512) and its diethylaminoethyl ester derivative (LM985; NSC 293015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LM985 safety profile and preliminary toxicity data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674964#lm985-safety-profile-and-preliminary-toxicity-data]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)